

A Comprehensive Technical Guide to the Discovery and Development of EVT801

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EVT801 is a novel, orally available, and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Its development represents a targeted approach to cancer therapy by modulating tumor angiogenesis and the tumor microenvironment to enhance anti-tumor immunity. This document provides a detailed history of its discovery, preclinical development, and clinical evaluation, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

EVT801 was developed by Evotec SE as a next-generation selective VEGFR-3 inhibitor. The development originated from a predecessor compound, SAR131675, which, despite its promising efficacy and selectivity, was terminated during preclinical development due to adverse metabolic effects[1]. This led to substantial medicinal chemistry efforts to identify a compound with a similar efficacy and selectivity profile but without the undesirable metabolic liabilities, ultimately yielding **EVT801**[1].

The rationale behind developing a selective VEGFR-3 inhibitor is to overcome the limitations of existing anti-angiogenic therapies. Many approved drugs are multi-kinase inhibitors that target the entire VEGFR family, leading to significant side effects such as hypertension and hand-foot syndrome[2][3]. By selectively targeting VEGFR-3, **EVT801** aims to offer a more favorable safety profile while effectively inhibiting tumor lymphangiogenesis and angiogenesis, which are crucial for tumor growth and metastasis[1][2].

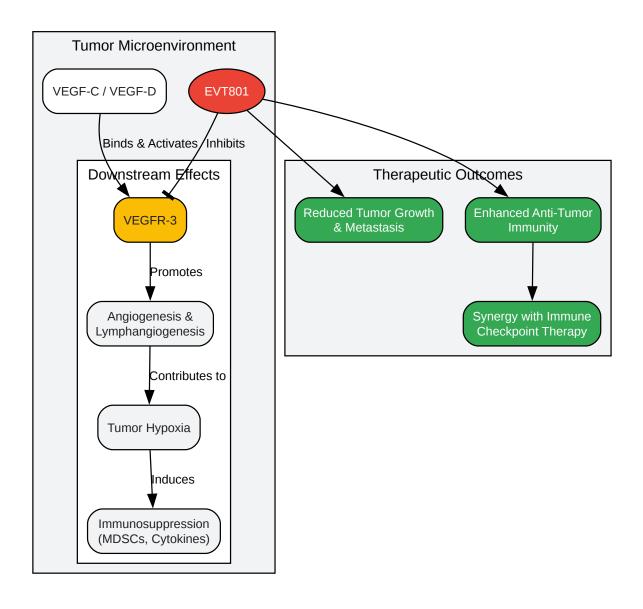


Mechanism of Action

EVT801 exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the inhibition of VEGFR-3[1][2].

- Inhibition of Angiogenesis and Lymphangiogenesis: **EVT801** selectively inhibits VEGFR-3, which plays a critical role in the formation of new lymphatic vessels (lymphangiogenesis) and blood vessels (angiogenesis) induced by its ligands, VEGF-C and VEGF-D[1][4]. This leads to the stabilization of tumor vasculature and a reduction in metastasis[1][2].
- Modulation of the Tumor Microenvironment: By inhibiting VEGFR-3, EVT801 decreases tumor hypoxia, a common feature of solid tumors that contributes to immunosuppression[1]
 [5]. It also leads to a reduction in immunosuppressive cytokines (CCL4, CCL5) and myeloid-derived suppressor cells (MDSCs)[1][4].
- Enhancement of Anti-Tumor Immunity: The reduction in hypoxia and immunosuppressive cells promotes the infiltration of CD8+ T-cells into the tumor, thereby enhancing the anti-tumor immune response[6]. This mechanism provides a strong rationale for combining **EVT801** with immune checkpoint inhibitors (ICT)[1][7].





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Caption: Mechanism of action of EVT801.

Preclinical Development

EVT801 has undergone extensive preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.

 Kinase Specificity: EVT801 is a potent and selective inhibitor of VEGFR-3 with low nanomolar inhibitory activity[2][7].



 Cellular Assays: In HEK293 cells, EVT801 demonstrated dose-dependent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3 autophosphorylation[4]. It also inhibited VEGF-Cinduced proliferation of human lymphatic microvascular endothelial cells (hLMVEC)[1][4].

| Parameter | VEGFR-3 | VEGFR-1 | VEGFR-2 |
|--|----------|------------|-----------|
| IC50 (Kinase Assay) | 11 nM[4] | - | - |
| IC50 (Cellular Autophosphorylation) | 39 nM[4] | 2130 nM[4] | 260 nM[4] |

Table 1: In Vitro Potency of EVT801.

| Growth Factor | IC50 (hLMVEC Proliferation) |
|---------------|-----------------------------|
| VEGF-C | 15 nM[4] |
| VEGF-D | 8 nM[4] |
| VEGF-A | 155 nM[4] |

Table 2: Inhibition of Endothelial Cell Proliferation by **EVT801**.

EVT801 has demonstrated significant anti-tumor efficacy in various mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors[1][5][7].

- Monotherapy: EVT801 showed potent anti-tumor effects in tumors with VEGFR-3-positive microenvironments[1]. It was found to be more active than pazopanib and sorafenib in the tumor models investigated[7].
- Combination Therapy: In orthotopic 4T1 mammary carcinoma and other models, the
 combination of EVT801 with a PD-1 monoclonal antibody resulted in significantly superior
 anti-tumor activity compared to either agent alone[6][8]. This was associated with a decrease
 in lung metastases and an increase in CD8+ T-cell infiltration into the tumor[6].
- Cellular Autophosphorylation Assay: HEK293T cells expressing VEGFR-1, VEGFR-2, or VEGFR-3 were treated with varying concentrations of EVT801, and receptor autophosphorylation was measured to determine IC50 values[1].

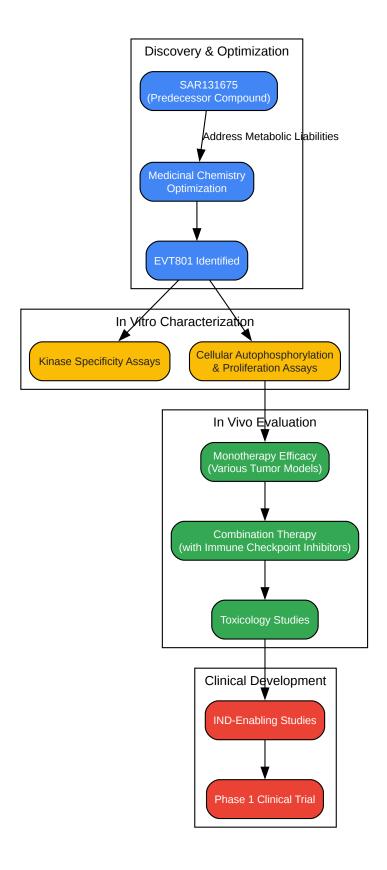






- Endothelial Cell Proliferation Assay: Human lymphatic microvascular endothelial cells (hLMVECs) were stimulated with VEGF-A, VEGF-C, or VEGF-D in the presence of different concentrations of EVT801. Cell proliferation was assessed to determine the inhibitory effects[1][4].
- In Vivo Tumor Models: Various syngeneic and patient-derived xenograft (PDx) tumor mouse models were used, including 4T1 mammary carcinoma, CT26 colon carcinoma, and RIP1-Tag2 pancreatic neuroendocrine tumor models[4][6][8]. **EVT801** was administered orally, and tumor growth was monitored.
- Immunohistochemistry (IHC): Tumor tissues from in vivo studies were analyzed by IHC to assess changes in immune cell populations, such as CD8+ T-cells, and markers of hypoxia[6].









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